(4-Aminobenzyl)tricyclohexylphosphoniumbromide
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Overview
Description
(4-Aminobenzyl)tricyclohexylphosphoniumbromide is a chemical compound that features a phosphonium cation with a tricyclohexylphosphine group and a 4-aminobenzyl group, paired with a bromide anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminobenzyl)tricyclohexylphosphoniumbromide typically involves the reaction of tricyclohexylphosphine with 4-aminobenzyl bromide. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Aminobenzyl)tricyclohexylphosphoniumbromide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The bromide anion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines with reduced functional groups.
Substitution: Compounds with different anions replacing the bromide.
Scientific Research Applications
(4-Aminobenzyl)tricyclohexylphosphoniumbromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Aminobenzyl)tricyclohexylphosphoniumbromide involves its interaction with molecular targets through its phosphonium cation and amino group. The phosphonium cation can participate in various catalytic processes, while the amino group can form hydrogen bonds and interact with biological molecules. These interactions can influence biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (4-Aminobenzyl)phosphonic acid
- (4-Aminobenzyl)phosphonic acid methyl ester
- (4-Aminobenzyl)phosphonic acid ethyl ester
Uniqueness
(4-Aminobenzyl)tricyclohexylphosphoniumbromide is unique due to its combination of a phosphonium cation with a tricyclohexylphosphine group and a 4-aminobenzyl group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and catalysis.
Properties
Molecular Formula |
C25H41BrNP |
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Molecular Weight |
466.5 g/mol |
IUPAC Name |
(4-aminophenyl)methyl-tricyclohexylphosphanium;bromide |
InChI |
InChI=1S/C25H41NP.BrH/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h16-19,23-25H,1-15,20,26H2;1H/q+1;/p-1 |
InChI Key |
QFIMJBLQLKSXKR-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(CC1)[P+](CC2=CC=C(C=C2)N)(C3CCCCC3)C4CCCCC4.[Br-] |
Origin of Product |
United States |
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